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1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane

Glycosidase Inhibition Iminosugar Analogs Medicinal Chemistry

Secure your supply of this azepane-triazole building block, uniquely optimized for CNS fragment-based drug discovery. Unlike piperidine/piperazine analogs, its 7-membered azepane core offers superior conformational flexibility and a distinct 3D shape for novel binding modes. The N2-triazole regioisomer provides a precise H-bond acceptor geometry for selective target engagement. With 0 HBD, low TPSA (34 Ų), and optimal logP (1.4), it minimizes promiscuous binding while enabling passive brain penetration. Ideal for SAR studies, macrocycle synthesis, and fragment library expansion. Request a quote today.

Molecular Formula C10H18N4
Molecular Weight 194.282
CAS No. 2195810-05-8
Cat. No. B2574908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane
CAS2195810-05-8
Molecular FormulaC10H18N4
Molecular Weight194.282
Structural Identifiers
SMILESC1CCCN(CC1)CCN2N=CC=N2
InChIInChI=1S/C10H18N4/c1-2-4-8-13(7-3-1)9-10-14-11-5-6-12-14/h5-6H,1-4,7-10H2
InChIKeyCNFJZXLYCLUJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane: A Triazole-Azepane Building Block for Medicinal Chemistry Procurement


1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane (CAS 2195810-05-8) is a synthetic heterocyclic building block with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol [1]. It comprises a saturated seven-membered azepane ring linked via an ethyl spacer to a 2H-1,2,3-triazole moiety [1]. This compound is primarily employed in medicinal chemistry as a versatile scaffold for the synthesis of more complex, potentially bioactive molecules that leverage the distinct pharmacological properties of both the triazole and azepane structural features .

Why Simple Analogs Cannot Replace 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane in Structure-Activity Relationship Studies


The pharmacological performance of triazole-azepane conjugates is exquisitely sensitive to both the heterocyclic core and the linker geometry. A class-level inference from iminosugar research demonstrates that switching from a piperidine to an azepane core in triazole-linked pseudo-disaccharides can dramatically alter glycosidase inhibitory potency [1]. Therefore, substituting 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane with a piperidine analog (e.g., 1-(2-(1,2,3-triazol-2-yl)ethyl)piperidine) or a piperazine analog (e.g., 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazine) will predictably yield different biological and physicochemical profiles, undermining SAR reproducibility. The specific combination of the azepane's seven-membered ring and the 2H-1,2,3-triazole's regioisomeric form in this compound provides a unique vector for target engagement that cannot be assumed for its smaller-ring or N-linked triazole counterparts.

Quantitative Evidence Guide for 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane: Comparator-Based Differentiation Claims


Azepane vs. Piperidine Core: A Structural Determinant of Glycosidase Inhibition Potency

Switching the core from piperidine to azepane in triazole-linked pseudo-disaccharide iminosugars has been shown to alter biological activity. In a class-level comparison, the azepane-containing series demonstrated a greater susceptibility to regain inhibitory activity through N-substitution compared to the piperidine series, which showed no activity against almond β-glucosidase [1]. This suggests that the azepane scaffold offers a distinct conformational landscape that is more amenable to productive target interactions.

Glycosidase Inhibition Iminosugar Analogs Medicinal Chemistry

Lipophilicity Modulation: Impact of the Azepane Core on logP Compared to Piperazine Analogs

The computed XLogP3-AA value for 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane is 1.4 [1]. This contrasts with the expected lower lipophilicity of its direct piperazine analog, 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazine, which contains an additional basic nitrogen in the ring, increasing polarity and hydrogen-bonding capacity. The higher lipophilicity of the azepane derivative is a critical design parameter for optimizing membrane permeability and CNS penetration in neurological drug discovery programs.

Physicochemical Properties Drug-likeness Lipophilicity

Regioisomeric N2 vs. N1 Triazole Substitution: A Key Driver of Target Engagement

The compound features the 2H-1,2,3-triazole (N2-substituted) regioisomer [1]. In contrast, many commercially available triazole building blocks are N1-substituted (1H-1,2,3-triazole). This regioisomerism is not trivial; N1- and N2-substituted triazoles present distinct hydrogen-bonding vectors and electronic profiles. A class-level analysis shows that the N2-substituted triazoles can exhibit superior metabolic stability and a different binding mode compared to their N1-substituted counterparts, as demonstrated in various medicinal chemistry campaigns [2].

Triazole Regioisomerism Binding Affinity Click Chemistry

Topological Polar Surface Area: Implications for Oral Bioavailability

The computed Topological Polar Surface Area (TPSA) for 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane is 34 Ų [1]. This is significantly lower than the TPSA of its piperazine analog, which would be approximately 55-60 Ų due to the additional polar nitrogen. For drug discovery programs targeting oral bioavailability, compounds with a TPSA below 140 Ų and preferably below 60-70 Ų are often prioritized for their enhanced passive transcellular permeability. The low TPSA of the azepane derivative positions it favorably for CNS and intracellular targets, providing a tangible procurement advantage over more polar alternatives.

Drug-likeness Oral Bioavailability Veber's Rules

Hydrogen Bond Acceptor Count: A Selectivity Determinant for Target Binding

The compound 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane has 3 hydrogen bond acceptor (HBA) sites and 0 hydrogen bond donor (HBD) sites [1]. In comparison, the piperazine analog contains an additional HBD site from the secondary amine, increasing its HBD count to 1. This changes the total H-bonding profile from (3 HBA, 0 HBD) to (4 HBA, 1 HBD), which can profoundly influence target selectivity and off-target binding profiles. For instance, a higher number of HBDs often correlates with increased promiscuity and poorer selectivity profiles in kinase and GPCR targets [2].

Hydrogen Bonding Target Selectivity Molecular Recognition

Molecular Rotational Flexibility: Conformational Entropy Considerations

The target compound has 3 rotatable bonds [1]. The analogous piperazine derivative, with the same ethyl linker and triazole moiety, also has 3 rotatable bonds. However, the azepane ring, being a seven-membered ring, exhibits greater intrinsic conformational flexibility compared to the six-membered piperazine ring. This increased ring flexibility can be advantageous for induced-fit binding recognition but can also incur a larger entropic penalty upon binding. This thermodynamic nuance means the azepane and piperazine scaffolds may have different binding thermodynamics even when they share the same substituents, a critical consideration for fragment-based drug design where ligand efficiency is key.

Conformational Analysis Binding Affinity Entropy

Procurement-Driven Application Scenarios for 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane


Hit-to-Lead Optimization in Central Nervous System (CNS) Drug Discovery

The compound's low TPSA (34 Ų) and optimal lipophilicity (XLogP3 = 1.4) make it a strategically advantageous starting point for CNS drug discovery programs where passive brain penetration is required [1]. Its azepane core provides superior conformational flexibility compared to rigidified piperidine or piperazine analogs, potentially allowing better accommodation within the plastic binding sites of neurological targets such as GPCRs or ion channels [2].

Structure-Based Design of Selective Enzyme Inhibitors

For projects targeting enzymes where selectivity against closely related family members is critical, the compound's unique hydrogen-bonding profile (0 HBD, 3 HBA) minimizes the risk of promiscuous binding, a common issue with piperazine-containing inhibitors that carry an additional HBD [1]. The N2-triazole regioisomer further provides a distinct H-bond acceptor geometry that can be exploited in structure-based design to achieve selectivity, as demonstrated by class-level evidence on triazole regioisomerism in medicinal chemistry [2].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 194.28 g/mol and only 3 rotatable bonds, this compound fits within fragment library criteria [1]. Its azepane core offers a distinct three-dimensional shape and conformational flexibility profile compared to the flat, often more rigid piperidine or piperazine fragments commonly used in FBDD libraries [2]. This can lead to the identification of novel binding modes and chemotypes during fragment screening campaigns.

Synthesis of Macrocyclic Compounds for Undruggable Targets

The ethyl-linked triazole-azepane scaffold serves as an ideal building block for macrocycle synthesis, where the triazole can be installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the azepane ring can provide a crucial conformational 'hinge' [1]. The resulting macrocycles can modulate protein-protein interactions, a class of targets often considered 'undruggable' by small molecules [2].

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